2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique chemical structureIts molecular formula is C({15})H({11})F({3})N({2})O(_{2})S, and it has a molecular weight of 356.32 g/mol .
Preparation Methods
The synthesis of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-formyl-2-methoxybenzyl chloride with thiourea to form the corresponding thioamide. This intermediate is then subjected to cyclization with 4-methyl-6-(trifluoromethyl)nicotinonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers or thiols.
Scientific Research Applications
2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
- 2-[(5-Formyl-2-methoxybenzyl)thio]-4-phenyl-6-(trifluoromethyl)nicotinonitrile
- 2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(difluoromethyl)nicotinonitrile These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-5-15(17(18,19)20)22-16(13(10)7-21)25-9-12-6-11(8-23)3-4-14(12)24-2/h3-6,8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACASJHLNOAOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=C(C=CC(=C2)C=O)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.